

ethynyl(diphenyl)phosphine oxide chemical formula C₁₄H₁₁OP

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Compound of Interest

Compound Name: Ethynyl(diphenyl)phosphine Oxide

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An In-Depth Technical Guide to **Ethynyl(diphenyl)phosphine Oxide** (C₁₄H₁₁OP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynyl(diphenyl)phosphine oxide is a versatile bifunctional reagent with significant applications in organic synthesis, materials science, and medicinal chemistry. Its unique structure, featuring a terminal alkyne for coupling reactions and a polar phosphine oxide group, imparts valuable properties that are exploited in various chemical transformations. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug development and advanced material synthesis. Detailed experimental protocols and mechanistic pathways are presented to serve as a practical guide for laboratory and research professionals.

Chemical and Physical Properties

Ethynyl(diphenyl)phosphine oxide is a solid, air-sensitive compound.^{[1][2]} Its high polarity, attributed to the phosphoryl group, facilitates easy separation from non-polar byproducts during synthesis and reactions.^[3] Key quantitative data are summarized in Table 1.

Table 1: Physical and Chemical Properties of **Ethynyl(diphenyl)phosphine Oxide**

Property	Value	Source(s)
CAS Number	6104-48-9	[1][2][4]
Molecular Formula	C ₁₄ H ₁₁ OP	[1][4][5]
Molecular Weight	226.21 g/mol	[1][5][6]
Appearance	White to very pale yellow or brown solid/crystal	[1][2][3]
Purity	≥98.0% (by GC)	[1][2][4]
Melting Point	62 °C	[1][2][6]
Storage Conditions	Air sensitive; store under inert gas (e.g., Argon)	[1][4]

Synthesis and Manufacturing

Several synthetic routes to **ethynyl(diphenyl)phosphine oxide** have been established, primarily involving the creation of the carbon-phosphorus bond followed by manipulation of the phosphorus oxidation state or the ethynyl group.

Synthesis via Oxidation of a Tertiary Phosphine

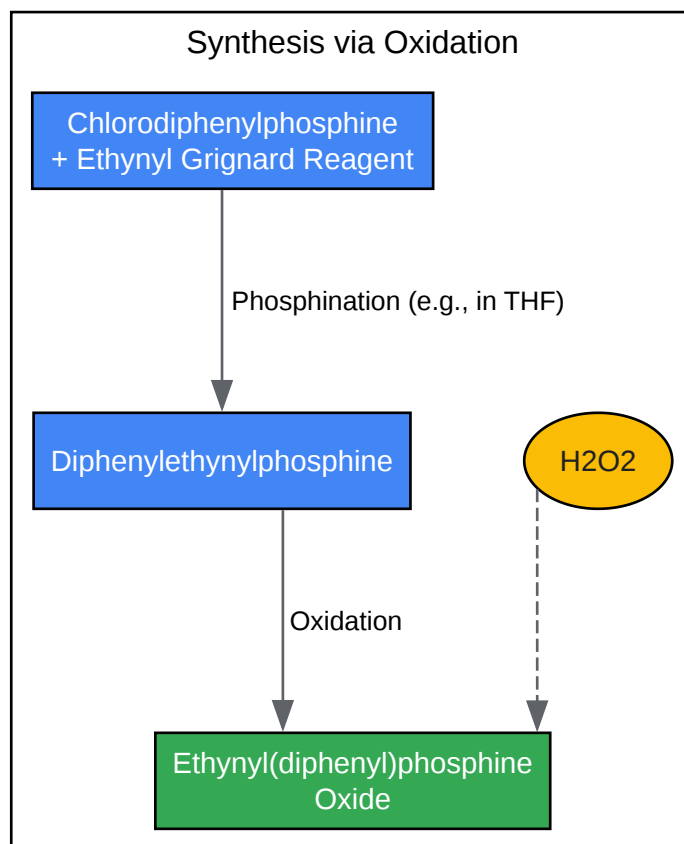
A common and effective strategy involves the preparation of diphenylethynylphosphine through coupling methodologies, followed by oxidation.[5] This two-step process is reliable and offers good yields.

Experimental Protocol:

- **Phosphination:** In a flame-dried, inert atmosphere (N₂ or Argon) flask, chlorodiphenylphosphine is reacted with a suitable ethynylating agent (e.g., ethynylmagnesium bromide or ethynyllithium) in an anhydrous solvent like THF at low temperature (typically -78 °C to 0 °C). The reaction is carefully monitored by TLC or GC-MS for the formation of diphenylethynylphosphine.
- **Oxidation:** Upon completion of the phosphination, the reaction mixture is cooled in an ice bath. An oxidizing agent, such as hydrogen peroxide (H₂O₂) solution, is added dropwise.[3]

The oxidation is typically rapid and exothermic.

- **Workup and Purification:** After the oxidation is complete, the reaction is quenched, and the organic layer is extracted. The high polarity of the phosphine oxide product allows for straightforward purification via column chromatography, effectively separating it from less polar hydrocarbon byproducts.[3]



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Caption: General workflow for the synthesis of **ethynyl(diphenyl)phosphine oxide**.

Synthesis via Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[7] While typically used to couple an alkyne to an aryl group, the principles can be adapted for synthesizing precursors to **ethynyl(diphenyl)phosphine oxide**. For instance, a protected alkyne can be coupled to an aryl halide, followed by deprotection and reaction with a phosphorus electrophile.

Experimental Protocol (General Sonogashira Coupling):

- **Catalyst Preparation:** A palladium catalyst (e.g., $\text{Pd(PPh}_3)_2\text{Cl}_2$) and a copper(I) co-catalyst (e.g., CuI) are added to a reaction vessel under an inert atmosphere.^{[7][8]}
- **Reaction Mixture:** The aryl halide, terminal alkyne, and a suitable base (e.g., an amine like triethylamine) are dissolved in a solvent (e.g., DMF or THF) and added to the catalyst mixture.^[8]
- **Reaction Conditions:** The reaction is typically stirred at room temperature or with gentle heating until completion.^[7]
- **Workup:** The reaction mixture is filtered to remove the amine salt, and the product is isolated by extraction and purified by column chromatography.

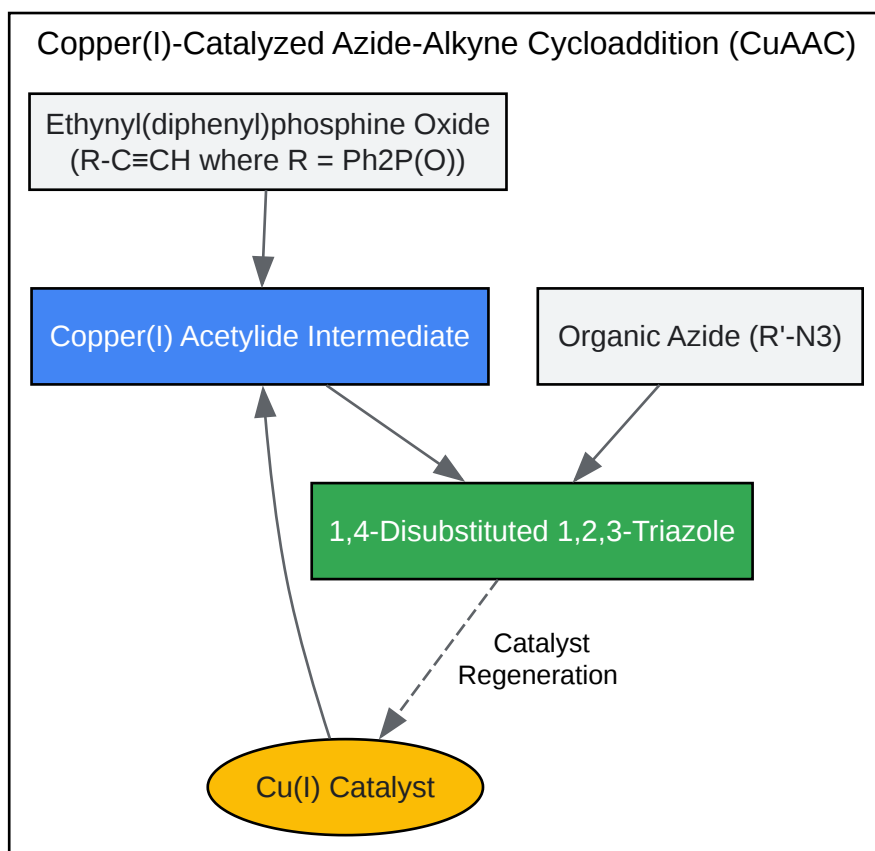
The versatility of this reaction allows for the synthesis of complex molecules where the ethynylphosphine oxide moiety can be introduced.^[7]

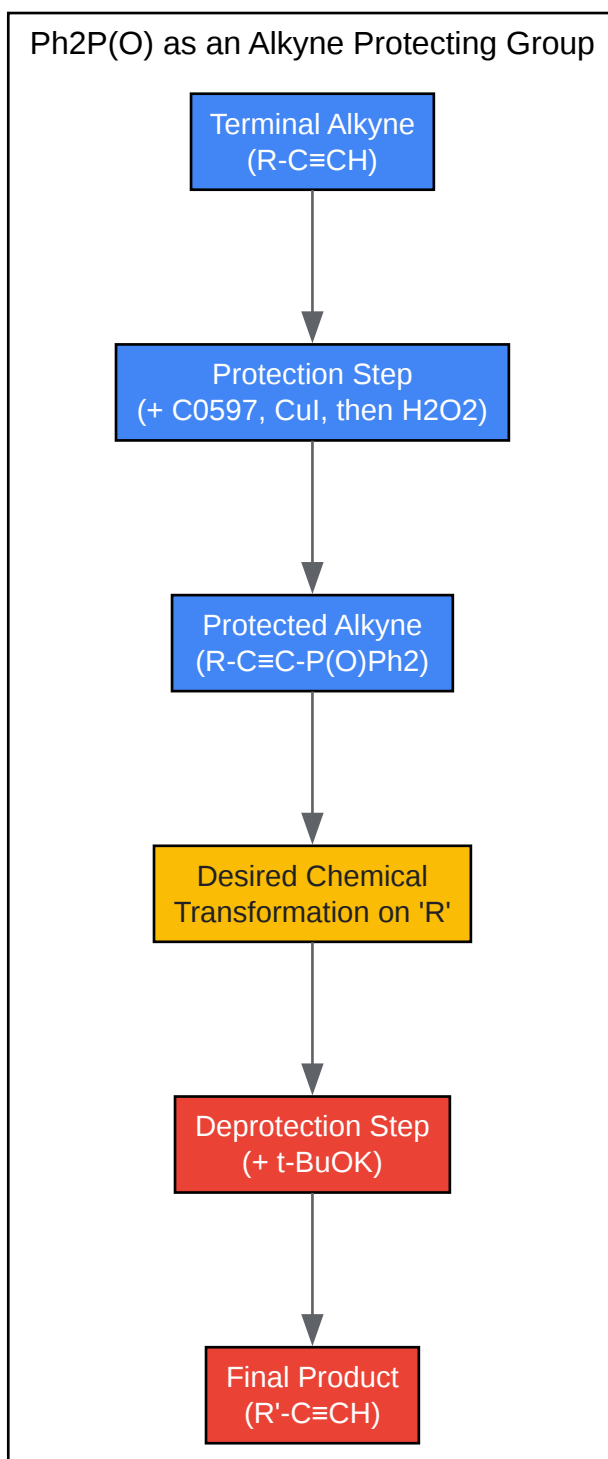
Key Reactions and Reactivity

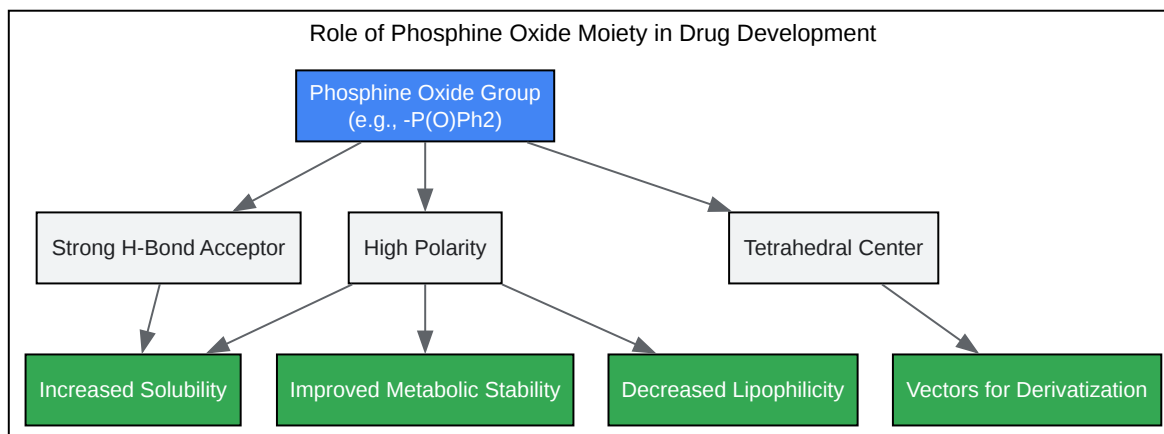
The dual functionality of **ethynyl(diphenyl)phosphine oxide** makes it a valuable building block in organic synthesis.

Click Chemistry: Azide-Alkyne Cycloaddition

The terminal alkyne group readily participates in "click" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).^{[9][10]} This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, a structure that is considered an excellent isostere of the peptide bond in medicinal chemistry.^[11] This reaction is highly efficient, regiospecific, and tolerant of a wide range of functional groups, making it ideal for bioconjugation and drug discovery.^{[10][12]}



Ph₂P(O) as an Alkyne Protecting Group



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